molecular formula C8H6F3NO2 B8527709 3-(Trifluoromethoxy)benzaldehydeoxime

3-(Trifluoromethoxy)benzaldehydeoxime

Cat. No. B8527709
M. Wt: 205.13 g/mol
InChI Key: WTEIBXWRMZEGIK-UHFFFAOYSA-N
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Patent
US09132126B2

Procedure details

In a similar manner as described in Preparation Example 1, by using 3-(trifluoromethoxy)benzaldehyde (38.03 g, 200.0 mmol), sodium hydroxide (12.00 g, 300.0 mmol) and hydrochloric acid hydroxylamine (16.6 g, 240 mmol), a white solid required compound (39.74 g, 193 mmol, 97%) was obtained.
Quantity
38.03 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
16.6 g
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O.[OH-:14].[Na+].[NH2:16]O.Cl>>[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[N:16][OH:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
38.03 g
Type
reactant
Smiles
FC(OC=1C=C(C=O)C=CC1)(F)F
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
16.6 g
Type
reactant
Smiles
NO.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a similar manner as described in Preparation Example 1

Outcomes

Product
Name
Type
product
Smiles
FC(OC=1C=C(C=NO)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 193 mmol
AMOUNT: MASS 39.74 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.